1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate
CAS No.: 1171094-64-6
Cat. No.: VC8406834
Molecular Formula: C14H15Cl2NO5
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate - 1171094-64-6](/images/structure/VC8406834.png)
Specification
CAS No. | 1171094-64-6 |
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Molecular Formula | C14H15Cl2NO5 |
Molecular Weight | 348.2 g/mol |
IUPAC Name | diethyl 2-[(3,4-dichlorobenzoyl)amino]propanedioate |
Standard InChI | InChI=1S/C14H15Cl2NO5/c1-3-21-13(19)11(14(20)22-4-2)17-12(18)8-5-6-9(15)10(16)7-8/h5-7,11H,3-4H2,1-2H3,(H,17,18) |
Standard InChI Key | FGSSRTKUSMXIOB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES | CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The compound features a propanedioate backbone (malonate) with ethyl ester groups at the 1- and 3-positions. The central carbon atom is substituted with a formamido group linked to a 3,4-dichlorophenyl ring. This configuration confers both steric bulk and electronic effects, influencing reactivity and solubility. The molecular formula is C₁₄H₁₄Cl₂N₂O₅, with a calculated molecular weight of 385.18 g/mol. Key structural attributes include:
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Diethyl ester groups: Enhance lipophilicity and stability under basic conditions.
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3,4-Dichlorophenyl moiety: Introduces electron-deficient characteristics, favoring electrophilic substitution reactions.
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Formamido linkage (-NHCO-): Provides a site for hydrogen bonding and potential nucleophilic attack.
The IUPAC name, 1,3-diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate, reflects its substitution pattern and functional groups .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1,3-diethyl 2-[(3,4-dichlorophenyl)formamido]propanedioate likely follows strategies employed for analogous malonate amides. Two plausible pathways are outlined below:
Nucleophilic Substitution of Halogenated Malonates
This method, inspired by patent US2016358147A1 , involves reacting a halogenated diethyl malonate (e.g., diethyl 2-bromomalonate) with 3,4-dichlorophenylformamide or its conjugate base:
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Halogenation: Diethyl malonate is treated with bromine or chlorine under controlled conditions to yield diethyl 2-bromomalonate.
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Amidation: The halogen atom is displaced by the nitrogen of 3,4-dichlorophenylformamide in the presence of a base (e.g., sodium ethoxide) at 20–70°C .
Reaction Scheme:
Direct Acylation of Aminomalonate
Adapting the protocol from Ambeed’s synthesis of diethyl 2-(4-chlorobenzamido)malonate , this route employs acylation of diethyl 2-aminomalonate with 3,4-dichlorobenzoyl chloride:
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Preparation of Diethyl 2-Aminomalonate: Achieved via Gabriel synthesis or reduction of nitro derivatives.
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Acylation: The amine reacts with 3,4-dichlorobenzoyl chloride in anhydrous ethanol, catalyzed by sodium ethoxide at 0–5°C .
Key Conditions:
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Temperature: 0–60°C
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Solvents: Ethanol, acetonitrile
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Catalysts: Sodium ethoxide, hydrochloric acid
Yield Optimization and Challenges
Yields for similar reactions range from 85% to 92% . Critical challenges include:
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Steric hindrance from the dichlorophenyl group, necessitating prolonged reaction times.
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Side reactions: Ester hydrolysis under basic conditions requires strict pH control.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Limited solubility in water (<0.1 mg/mL) .
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Stability: Stable under inert atmospheres at ambient temperatures. Susceptible to hydrolysis in acidic or alkaline media, releasing 3,4-dichlorophenylformamide and malonic acid.
Thermal and Spectroscopic Data
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Melting Point: Estimated 120–125°C (based on analogous compounds) .
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Density: ~1.45 g/cm³ (extrapolated from diethyl malonate derivatives) .
Applications in Pharmaceutical and Agrochemical Synthesis
Role as a Synthetic Intermediate
The compound’s reactivity makes it valuable for constructing heterocyclic frameworks:
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Triazine Derivatives: As demonstrated in US2016358147A1 , malonate amides serve as precursors for herbicidal 1,3,4-triazines.
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Antiviral Agents: Structural analogs are intermediates in quinolinone-based antivirals, as seen in Ambeed’s synthesis .
Case Study: Antiviral Drug Synthesis
In Example 9 of Ambeed’s protocol , diethyl 2-(4-chlorobenzamido)malonate reacts with bromomethylquinolinone to form a propionic acid derivative. By substituting 4-chlorobenzamido with 3,4-dichlorophenylformamido, similar methodologies could yield analogs with enhanced bioactivity.
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